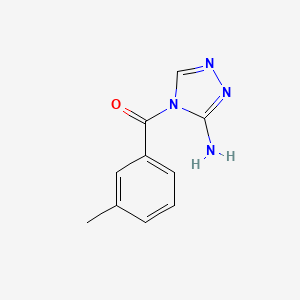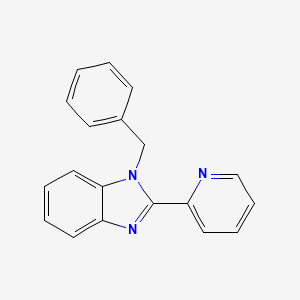![molecular formula C12H12ClN5O2S B5846736 N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5846736.png)
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(3-nitrophenyl)thiourea, commonly known as CPNT, is a chemical compound that has been widely studied for its potential applications in scientific research. CPNT is a thiourea derivative that has been synthesized through a number of different methods, and its mechanism of action and physiological effects have been investigated in various experimental settings. In
Mecanismo De Acción
The mechanism of action of CPNT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In studies on cancer cells, CPNT has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In studies on bacteria and fungi, CPNT has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in neurotransmitter signaling. In studies on inflammation, CPNT has been shown to inhibit the activity of the NF-kappaB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CPNT has been shown to have a number of biochemical and physiological effects in various experimental settings. In studies on cancer cells, CPNT has been shown to induce apoptosis and inhibit cell proliferation. In studies on bacteria and fungi, CPNT has been shown to have antimicrobial activity. In studies on inflammation, CPNT has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPNT has a number of advantages for use in lab experiments, including its high purity and stability, its well-established synthesis methods, and its potential applications in a variety of different research areas. However, there are also some limitations to using CPNT in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are a number of different future directions for research on CPNT, including further investigations into its potential applications as an anticancer, antimicrobial, or anti-inflammatory agent, as well as studies on its mechanism of action and potential toxicity. Other future directions could include the development of new synthesis methods for CPNT, the investigation of its potential interactions with other compounds and biological systems, and the exploration of its potential applications in other areas of scientific research. Overall, CPNT is a promising compound with a wide range of potential applications in scientific research.
Métodos De Síntesis
CPNT can be synthesized through a number of different methods, including the reaction of 4-chloro-1H-pyrazole with 2-aminoethylisothiocyanate followed by the reaction with 3-nitrobenzoyl chloride. Another method involves the reaction of 4-chloro-1H-pyrazole with 2-aminoethylisothiocyanate followed by the reaction with 3-nitrobenzaldehyde. Both of these methods have been used successfully to produce CPNT with high yields and purity.
Aplicaciones Científicas De Investigación
CPNT has been used in a number of different scientific research applications, including as a potential anticancer agent, a potential antimicrobial agent, and a potential anti-inflammatory agent. In studies on cancer cells, CPNT has been shown to induce apoptosis and inhibit cell proliferation, suggesting that it may have potential as a chemotherapeutic agent. In studies on bacteria and fungi, CPNT has been shown to have antimicrobial activity, indicating that it may have potential as an antibacterial or antifungal agent. In studies on inflammation, CPNT has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c13-9-7-15-17(8-9)5-4-14-12(21)16-10-2-1-3-11(6-10)18(19)20/h1-3,6-8H,4-5H2,(H2,14,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTWKLKKNFZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)NCCN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}aniline](/img/structure/B5846655.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B5846656.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)
![3-chloro-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5846685.png)
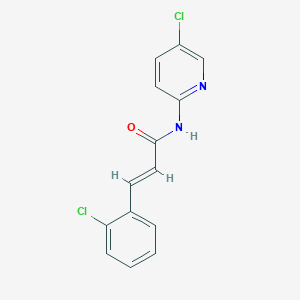

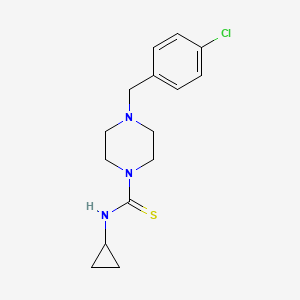

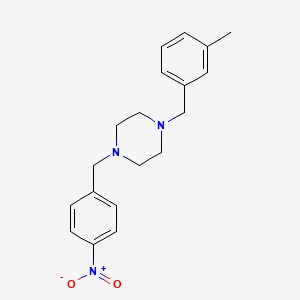
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5846733.png)
